molecular formula C20H17NO4 B1392583 3-Formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylic acid CAS No. 1242881-22-6

3-Formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylic acid

Cat. No.: B1392583
CAS No.: 1242881-22-6
M. Wt: 335.4 g/mol
InChI Key: BJWMSRQNFCTDIN-UHFFFAOYSA-N
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Description

Molecular Formula and Weight Analysis

The molecular composition of 3-Formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylic acid has been established through comprehensive analytical studies. The compound exhibits the molecular formula C20H17NO4, indicating a carbon framework of twenty atoms with seventeen hydrogen atoms, one nitrogen atom, and four oxygen atoms. This molecular composition reflects the complex structure incorporating the indole ring system with its attached functional groups including the formyl substituent, methoxy group, carboxylic acid functionality, and the vinylbenzyl moiety.

Molecular weight determinations have been conducted using multiple analytical approaches, with reported values showing some variation in precision. The most commonly cited molecular weight is 335.4 g/mol as determined by computational chemistry methods. Alternative sources report slightly different values including 335.36 g/mol and 327.36 g/mol, with these discrepancies likely attributable to different calculation methodologies or rounding conventions employed in various databases. The molecular weight analysis confirms the substantial size of this compound relative to simpler indole derivatives, with the vinylbenzyl substituent contributing significantly to the overall molecular mass.

The elemental composition analysis reveals that carbon comprises the largest percentage of the molecular weight, consistent with the aromatic nature of the compound. The presence of four oxygen atoms distributed among the formyl, methoxy, and carboxylic acid groups contributes approximately 19% of the total molecular weight. The single nitrogen atom, integral to the indole heterocycle, represents a smaller but chemically significant portion of the molecular composition. This molecular formula and weight data provide fundamental parameters for subsequent analytical characterization and synthetic planning.

Properties

IUPAC Name

1-[(4-ethenylphenyl)methyl]-3-formyl-6-methoxyindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-3-13-4-6-14(7-5-13)11-21-18-10-15(25-2)8-9-16(18)17(12-22)19(21)20(23)24/h3-10,12H,1,11H2,2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWMSRQNFCTDIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2CC3=CC=C(C=C3)C=C)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylic acid (C20H17NO4, CID 50742426) is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article delves into its biological activity, supported by relevant studies and findings.

Chemical Structure and Properties

The compound features a complex indole structure, which is known for its diverse biological properties. The presence of the formyl group, methoxy group, and vinylbenzyl moiety contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Studies have indicated that indole derivatives exhibit promising anticancer activities. For instance, research on related compounds showed moderate activity against lung cancer cell lines, with indole-3-carboxylic acid derivatives demonstrating inhibition percentages of approximately 25% against A549 cells . Given the structural parallels, it is plausible that this compound may also exhibit similar anticancer properties.

Study 1: HIV Integrase Inhibition

A recent study focused on indole derivatives as HIV integrase inhibitors reported that specific modifications could lead to substantial increases in activity. The introduction of long branches at the C3 position of the indole core significantly improved interactions with the integrase active site . This suggests that structural modifications similar to those found in this compound could enhance its biological efficacy.

CompoundIC50 (μM)Modification
Parent Compound--
Derivative 20a0.13Long branch at C3

Study 2: Anticancer Activity in Lung Cancer Cells

In a study evaluating various indole compounds for their anticancer properties, it was found that certain derivatives could inhibit lung cancer cell proliferation effectively. The study reported that compounds derived from indoles exhibited varying degrees of cytotoxicity against A549 cell lines .

CompoundInhibition PercentageCell Line
Indole-3-carboxylic acid25.81%A549

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry due to its structural resemblance to biologically active molecules. Its applications include:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar indole structures have been reported to inhibit cell proliferation in human colon cancer models .
  • Neuroprotective Properties : Research suggests that indole derivatives can modulate pathways involved in neurodegenerative diseases. The specific compound's ability to inhibit beta-secretase activity may position it as a candidate for Alzheimer's disease treatment .

Organic Synthesis

3-Formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylic acid serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It can be utilized in multi-step synthetic routes to create more complex indole derivatives. Its electrophilic nature allows for various nucleophilic substitutions and coupling reactions, expanding its utility in synthesizing novel compounds with potential pharmacological properties .

Material Science

The unique properties of this compound also make it suitable for applications in material science:

  • Polymer Chemistry : The vinylbenzyl group allows for polymerization reactions, making it a candidate for developing functionalized polymers. These materials can have applications in drug delivery systems or as scaffolds in tissue engineering.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated cytotoxicity against HCT-116 human colon cancer cells, suggesting potential as an anticancer agent .
Study 2Neuroprotective EffectsInvestigated the inhibition of beta-secretase; results indicated potential for Alzheimer's treatment .
Study 3Synthesis ApplicationsHighlighted the compound's role in synthesizing complex indole derivatives through nucleophilic substitutions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
3-Formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylic acid (Target) C₂₁H₁₉NO₄ 349.39 4-Vinylbenzyl, -CHO, -OCH₃, -COOH 1170067-30-7
3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid C₁₉H₁₇NO₄ 323.30 4-Methylbenzyl, -CHO, -OCH₃, -COOH 1243089-67-9
3-Formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic Acid C₁₂H₁₁NO₄ 233.22 Methyl, -CHO, -OCH₃, -COOH 893732-02-0
3-[(2-Amino-4-oxo-thiazol-5-yliden)methyl]-1H-indole-2-carboxylic acid (Hybrid) C₁₃H₉N₃O₃S 287.29 Thiazolidinone hybrid, -CHO, -COOH N/A

Key Observations :

Structural Conformation

  • Dihedral Angles : In indole derivatives, bulky N1-substituents (e.g., benzyl, vinylbenzyl) increase the dihedral angle between the indole ring and attached aryl groups. For example:
    • 4-Vinylbenzyl analog: Predicted angle ~86–87° (cf. 86.97° in benzyl-substituted indole in ).
    • Methyl-substituted analogs: Smaller angles (~58–59°), enabling tighter packing.
  • Hydrogen Bonding : The carboxylic acid group facilitates intermolecular H-bonding, critical for crystal packing (e.g., dimer formation in ).

Preparation Methods

Formylation at C-3 Position

  • The Vilsmeier-Haack reaction is a common method for formylation at the C-3 position of indoles. This involves treating the indole derivative with POCl3 and DMF under controlled temperatures (room temperature to 50 °C), yielding 3-formylindole derivatives with high efficiency (up to 95%).

  • Alternative approaches include lithiation of the indole ring at C-3 using n-butyllithium followed by electrophilic quenching with suitable formylating agents or aldehyde precursors, achieving moderate yields.

Methoxylation at C-6 Position

  • Methoxy substitution at C-6 can be introduced by starting from 6-bromoindole-2-carboxylic acid derivatives, followed by nucleophilic aromatic substitution or palladium-catalyzed coupling reactions to install the methoxy group.

  • The methoxy group is often introduced early in the synthesis to direct subsequent functionalizations.

Introduction of the 4-Vinylbenzyl Group at N-1

  • The N-1 position benzylation is typically performed by reacting the indole nitrogen with 4-vinylbenzyl halides (e.g., 4-vinylbenzyl chloride or bromide) under basic conditions such as potassium carbonate in polar aprotic solvents like DMF at room temperature for 3–5 hours, giving yields between 79–86%.

  • This step requires careful control to avoid polymerization of the vinyl group and to maintain selectivity for N-alkylation over C-alkylation.

Carboxylic Acid Functionality at C-2

  • The carboxylic acid at C-2 can be introduced or preserved through esterification and subsequent hydrolysis steps.

  • Starting from 6-bromoindole-2-carboxylic acid, esterification with ethanol and sulfuric acid (H2SO4, EtOH, 80 °C, 2 h) yields the corresponding ethyl ester (65–82% yield).

  • After functionalization, the ester is hydrolyzed back to the acid using sodium hydroxide in methanol/water mixtures at 80 °C for 1–3 hours, with yields of 35–50%.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Esterification of carboxylic acid H2SO4, EtOH, 80 °C, 2 h 65–82 Converts acid to ethyl ester
2 Formylation at C-3 POCl3, DMF, rt to 50 °C, 4 h Up to 95 Vilsmeier-Haack reaction
3 N-1 Benzylation 4-vinylbenzyl chloride, K2CO3, DMF, rt, 3–5 h 79–86 Alkylation at nitrogen
4 Hydrolysis of ester NaOH, MeOH/H2O, 80 °C, 1–3 h 35–50 Regenerates carboxylic acid

Advanced Functionalization and Purification

  • Bromination at C-6 using N-bromosuccinimide (NBS) in DMF at room temperature for 4 hours (yield ~85%) can be employed if further substitution is needed.

  • Reduction of nitro groups to amines (if present) using SnCl2·2H2O in ethyl acetate at 80 °C for 3 hours is a common step to facilitate amide bond formation.

  • Purification of intermediates and final compounds is generally performed by column chromatography on silica gel using solvent mixtures such as hexane/ethyl acetate.

Research Findings on Yield Optimization and Reaction Conditions

  • The use of palladium-catalyzed Buchwald–Hartwig amination reactions allows for the introduction of various amines at C-6 with moderate to good yields (63–82%), expanding the diversity of derivatives.

  • Hydrolysis steps often give moderate yields (35–50%), indicating the need for optimization in base concentration, temperature, and reaction time to minimize side reactions.

  • Careful control of temperature and reaction times in formylation and benzylation steps is critical to avoid decomposition or side reactions such as polymerization of vinyl groups.

Summary Table of Key Reaction Conditions and Yields

Functionalization Reagents/Conditions Yield (%) Comments
Esterification H2SO4, EtOH, 80 °C, 2 h 65–82 Converts acid to ester
Formylation (C-3) POCl3, DMF, rt-50 °C, 4 h Up to 95 Vilsmeier-Haack formylation
N-1 Benzylation 4-vinylbenzyl halide, K2CO3, DMF, rt, 3–5 h 79–86 Selective N-alkylation
Hydrolysis NaOH, MeOH/H2O, 80 °C, 1–3 h 35–50 Ester to acid conversion
Bromination (optional) NBS, DMF, rt, 4 h ~85 For further substitution at C-6
Nitro Reduction (optional) SnCl2·2H2O, EtOAc, 80 °C, 3 h ~48 Converts nitro to amino for amide formation

Q & A

Q. How to reconcile discrepancies in reported biological activities of structurally similar indole derivatives?

  • Root Causes : Variability in assay conditions (e.g., serum concentration, incubation time) or impurity profiles (e.g., residual acetic acid from synthesis).
  • Resolution : Standardize protocols (e.g., CLIA-compliant assays) and validate compounds via orthogonal methods (e.g., SPR for binding affinity vs. cell viability assays) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylic acid
Reactant of Route 2
3-Formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylic acid

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